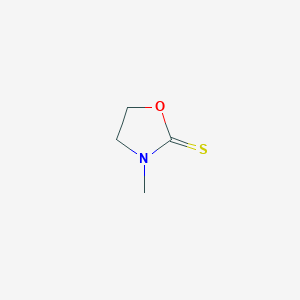
3-Methyl-1,3-oxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3-oxazolidine-2-thione is a heterocyclic compound that contains a five-membered ring with oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-oxazolidine-2-thione can be synthesized through the reaction of 2-methylaminoethanol with carbon disulfide in the presence of a reagent such as triphenylantimony oxide (Ph₃SbO) and a solvent like methanol. The reaction typically occurs at ambient temperature and takes about one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl bromides to form substituted derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Alkyl Bromides: Used in substitution reactions to introduce different alkyl groups.
Oxidizing and Reducing Agents: Depending on the desired transformation, common agents like hydrogen peroxide (oxidizing) or sodium borohydride (reducing) may be used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the nitrogen or carbon atoms in the ring.
Scientific Research Applications
3-Methyl-1,3-oxazolidine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2-one: A related compound with an oxygen atom instead of sulfur, known for its use in antibiotics like linezolid.
Oxazolidine-2-selone: Contains a selenium atom instead of sulfur, studied for its unique chemical properties.
Uniqueness
3-Methyl-1,3-oxazolidine-2-thione is unique due to the presence of the sulfur atom in its ring structure, which imparts different chemical reactivity and biological activity compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
30537-18-9 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
3-methyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C4H7NOS/c1-5-2-3-6-4(5)7/h2-3H2,1H3 |
InChI Key |
CKJCBNKWSZIGSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
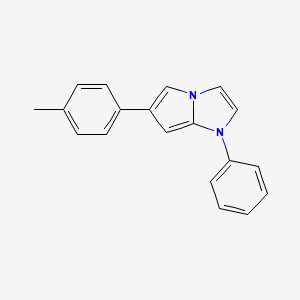
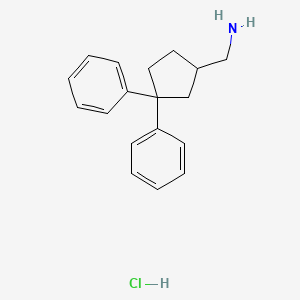
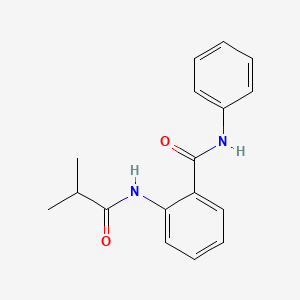
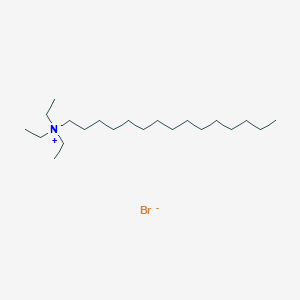
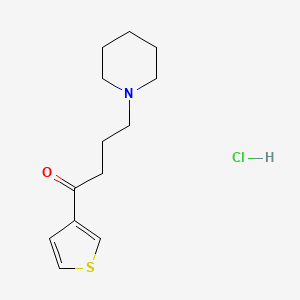

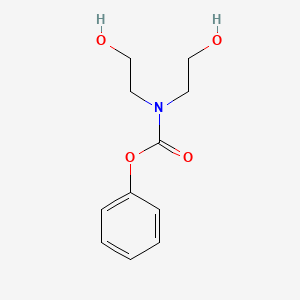
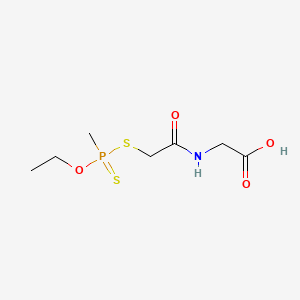
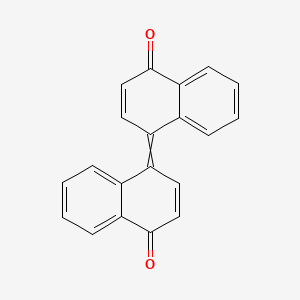
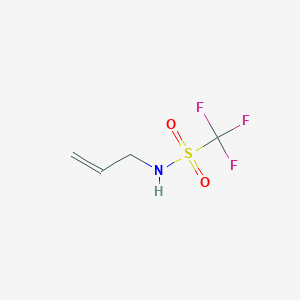
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


